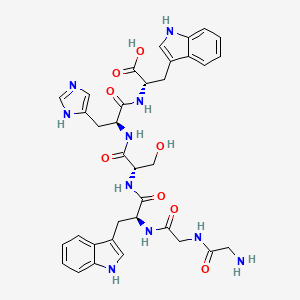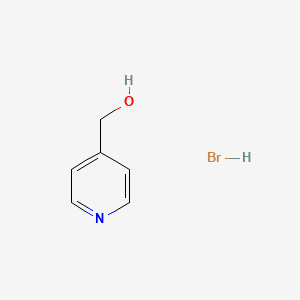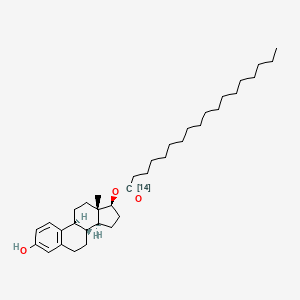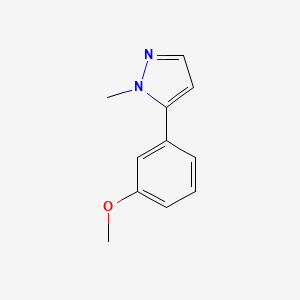
5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole
Overview
Description
5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action:
This compound primarily targets the metabotropic glutamate 5 (mGlu5) receptor. The mGlu5 receptor plays a crucial role in various physiological processes, including synaptic plasticity, learning, and mood regulation .
Mode of Action:
- 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole acts as a partial NAM of the mGlu5 receptor. By binding to an allosteric site on the receptor, it modulates its activity. Unlike full antagonists, partial NAMs retain therapeutic effects while having a broader therapeutic window . Similar to rapid-acting antidepressant drugs (RAADs) like ketamine, this compound induces a fast and sustained antidepressant-like effect. It enhances brain-derived neurotrophic factor (BDNF)-dependent mechanisms, which are crucial for mood regulation .
Biochemical Pathways:
- Activation of mGlu5 receptors leads to increased BDNF expression. BDNF promotes neuronal survival, synaptic plasticity, and mood stability. By modulating mGlu5, this compound indirectly influences BDNF levels . Altered mGlu5 signaling affects downstream pathways involved in mood regulation, such as the AKT/mTOR pathway. These changes contribute to the antidepressant-like effects observed .
Action Environment:
- Factors like stress, diet, and circadian rhythms influence mGlu5 receptor activity. Environmental changes may affect the compound’s efficacy and stability.
Biochemical Analysis
Biochemical Properties
It’s plausible that it may interact with enzymes, proteins, and other biomolecules, influencing their function and the nature of these interactions .
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole is not well-defined. It could potentially exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-11(6-7-12-13)9-4-3-5-10(8-9)14-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFBLJAAHBCORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50771738 | |
| Record name | 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50771738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144026-75-5 | |
| Record name | 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144026-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50771738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


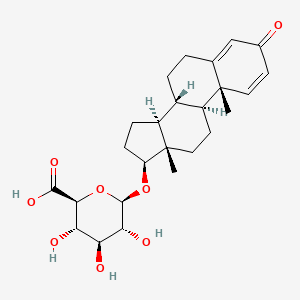

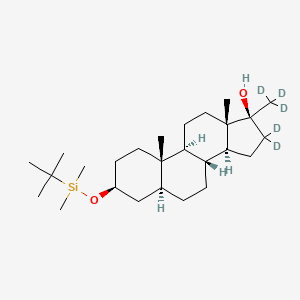

![(2S)-2-amino-6-[4-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]-2,6-dideuteriopyridin-1-ium-1-yl]-6,6-dideuteriohexanoic acid](/img/structure/B1514452.png)
![2,2,2-Trifluoro-N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide](/img/structure/B1514453.png)
![Diethyl [(4-cyanato-2-methylphenyl)methyl]propanedioate](/img/structure/B1514455.png)
![N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid](/img/structure/B1514456.png)

